إندوليزيدات
Indolizidines are a class of nitrogen-containing heterocyclic compounds, derived from the combination of an indole ring and a pyrrolidine ring. These unique molecular structures offer diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups and potential for biological activity.
Typically, indolizidines feature a five-membered nitrogen-containing heterocyclic core with additional substituents that can influence their physical and chemical properties. The central indole ring imparts aromatic character, while the pyrrolidine moiety introduces further complexity, such as stereogenic centers or potential for intramolecular interactions.
In pharmaceutical research, indolizidines have shown promising activity in various therapeutic areas including anti-inflammatory, anticancer, and neuroprotective agents. Their ability to modulate multiple targets within a single molecule makes them attractive candidates for drug development. Additionally, due to their unique electronic properties, indolizidines are explored in the design of new materials with specific functionalities.
In summary, indolizidines represent an intriguing chemical class with broad potential in both pharmaceuticals and material sciences, driven by their structural diversity and functional versatility.

هيكل | الاسم الكيميائي | CAS | وسط |
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octahydroindolizin-7-ol | 90204-25-4 | C8H15NO |
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(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | 1620675-62-8 | C14H16BrN5O |
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1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine | 1824202-77-8 | C8H16N2 |
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Indolizine, 5-hexyloctahydro-, (5R,8aR)- | 129709-01-9 | C14H27N |
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Lombine | 935261-35-1 | C21H24N2O3 |
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Himalenine B | 1818862-67-7 | C22H29NO4 |
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Grandisine D | 911682-67-2 | C16H23NO2 |
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Rhynchophylline; 20-Epimer, demethoxy | 119365-65-0 | C21H26N2O3 |
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Scandine; 3-Oxo, 14,15-dihydro, 15R-hydroxy | 2239301-93-8 | C21H22N2O5 |
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Phyllanthine; 2,4-Diepimer, 14,15-dihydro, 15α-methoxy, O-de-Me | 1251757-65-9 | C14H19NO4 |
الوثائق ذات الصلة
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
الموردين الموصى بهم
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Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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atkchemicaFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها